molecular formula C19H22ClNO2 B215531 N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

Cat. No. B215531
M. Wt: 331.8 g/mol
InChI Key: SUBHKUZTUIHMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide, also known as BCPP, is a chemical compound that has been extensively studied for its potential application in scientific research. BCPP belongs to the class of compounds known as nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as ibuprofen and aspirin. In

Mechanism of Action

The exact mechanism of action of N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and fever associated with inflammation. By inhibiting the activity of COX enzymes, N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide reduces the production of prostaglandins and thus reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide has also been shown to reduce the production of reactive oxygen species, which are involved in the oxidative stress associated with inflammation. In addition, N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide in lab experiments is its well-established synthesis method. N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is its potential toxicity. N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide has been shown to have hepatotoxic effects in animal models, and caution should be taken when handling and using N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide in lab experiments.

Future Directions

There are several future directions for the study of N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide has been shown to have neuroprotective effects and may be useful in the treatment of these diseases. Another area of interest is the development of new N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide derivatives with improved pharmacological properties. Finally, the potential toxicity of N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide should be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide involves the reaction of 5-chloro-2-hydroxybenzoic acid with phenylpropanolamine in the presence of butyric anhydride. The resulting product is then purified through recrystallization to obtain pure N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide. This synthesis method has been reported in several research articles and is considered to be a reliable and efficient method for the production of N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide.

Scientific Research Applications

N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide has been studied extensively for its potential application in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-pyretic effects in animal models. N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide has been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury.

properties

Product Name

N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

N-butan-2-yl-3-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C19H22ClNO2/c1-3-13(2)21-19(23)12-16(14-7-5-4-6-8-14)17-11-15(20)9-10-18(17)22/h4-11,13,16,22H,3,12H2,1-2H3,(H,21,23)

InChI Key

SUBHKUZTUIHMJA-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O

Canonical SMILES

CCC(C)NC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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